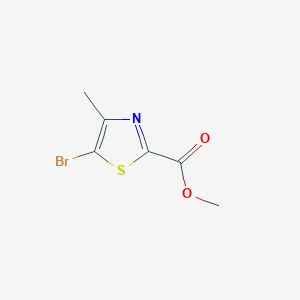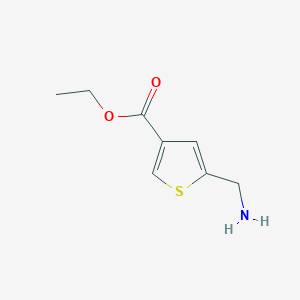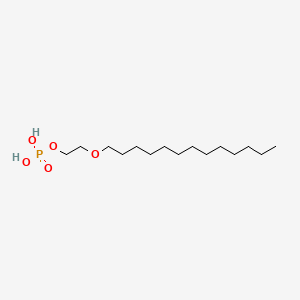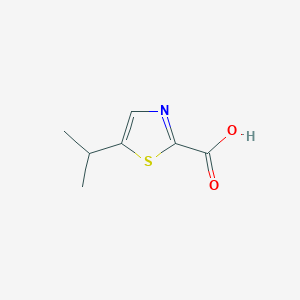
桂波提丁
描述
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is an anthocyanidin, a type of flavonoid pigment found in plants. It is known for its vibrant red color and is commonly found in the heartwood of certain trees, such as Guibourtia coleosperma. The compound is chemically identified as 2-(4-hydroxyphenyl)chromenylium-3,7-diol and is often referred to as guibourtinidin chloride when in its chloride form .
科学研究应用
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pigment in various chemical processes.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of natural colorants for food and cosmetics
作用机制
Target of Action
Guibourtinidin, also known as Flavylium, 3,4’,7-trihydroxy- or Guibourtinidin ion, is an anthocyanidin Anthocyanidins are a type of flavonoid, a class of compounds with antioxidant effects
Biochemical Pathways
Anthocyanidins, including Guibourtinidin, are known to form tannins called leucoguibourtinidins or proguibourtinidins . These tannins are part of larger biochemical pathways involved in plant metabolism and defense.
生化分析
Biochemical Properties
As an anthocyanidin, Guibourtinidin forms tannins called leucoguibourtinidins or proguibourtinidins
Molecular Mechanism
As an anthocyanidin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of Guibourtinidin remain to be determined.
Metabolic Pathways
As an anthocyanidin, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium can be synthesized through the hydrolysis of leuco-guibourtinidins, which are tannins found in the heartwood of Guibourtia species. The hydrolysis is typically carried out using alcoholic hydrochloric acid, which converts the leuco-guibourtinidins into guibourtinidin chloride .
Industrial Production Methods
Industrial production of guibourtinidin ion involves the extraction of tannins from the heartwood of Guibourtia trees, followed by hydrolysis using acidic conditions. The process is optimized to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium undergoes various chemical reactions, including:
Oxidation: 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: The compound can be reduced to form leuco-anthocyanidins, which are colorless and can be further used in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Leuco-anthocyanidins
Substitution: Acetylated and benzoylated derivatives
相似化合物的比较
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is unique among anthocyanidins due to its specific chemical structure and properties. Similar compounds include:
Cyanidin: Another anthocyanidin with a similar structure but different hydroxylation pattern.
Delphinidin: Known for its blue color, it has additional hydroxyl groups compared to guibourtinidin ion.
Pelargonidin: A red pigment like guibourtinidin ion but with a simpler structure
属性
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQPDIBIQDDUNF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607810 | |
| Record name | 3,4′,7-Trihydroxyflavylium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23130-31-6 | |
| Record name | 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23130-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guibourtinidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4′,7-Trihydroxyflavylium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUIBOURTINIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K4V6C6T6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)

![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)







